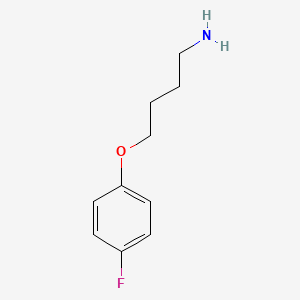![molecular formula C13H13F3N2O2 B3291833 tert-Butyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 87378-58-3](/img/structure/B3291833.png)
tert-Butyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
描述
Tert-Butyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate: is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds This compound features a trifluoromethyl group attached to the imidazo[1,2-a]pyridine core, and a tert-butyl ester group at the carboxylate position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available or easily synthesized starting materials such as imidazo[1,2-a]pyridine derivatives and trifluoromethylating agents.
Reaction Conditions: The reaction conditions often involve the use of strong bases or acids, depending on the specific synthetic route chosen. For example, a common method involves the trifluoromethylation of imidazo[1,2-a]pyridine followed by esterification with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. The choice of catalysts and solvents is optimized to enhance the efficiency and selectivity of the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the imidazo[1,2-a]pyridine core to its corresponding N-oxide.
Reduction: Reduction reactions may target the trifluoromethyl group, although this is less common due to the stability of the CF3 group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reductions may involve lithium aluminum hydride (LiAlH4) or other hydride donors.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.
Major Products Formed:
N-oxides: Resulting from oxidation reactions.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Biaryl Compounds: Resulting from coupling reactions.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological targets. Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.
作用机制
The mechanism by which tert-Butyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets through binding to specific receptors or enzymes. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound, while the imidazo[1,2-a]pyridine core can provide structural rigidity and stability.
Molecular Targets and Pathways Involved:
Receptors: The compound may target G-protein-coupled receptors (GPCRs) or ion channels.
Enzymes: It may inhibit or modulate the activity of specific enzymes involved in disease pathways.
Pathways: The compound may affect signaling pathways related to inflammation, cell proliferation, or microbial resistance.
相似化合物的比较
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core but may have different substituents or functional groups.
Trifluoromethylated Heterocycles: Other heterocyclic compounds with trifluoromethyl groups exhibit similar properties and applications.
Ester Derivatives: Compounds with different ester groups, such as methyl or ethyl esters, may have varying reactivity and stability.
Uniqueness:
Trifluoromethyl Group: The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability.
Imidazo[1,2-a]pyridine Core: This core structure provides a rigid framework that can improve binding interactions with biological targets.
Ester Group: The tert-butyl ester group offers protection and can be easily removed under acidic conditions, making it versatile for synthetic applications.
属性
IUPAC Name |
tert-butyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-12(2,3)20-11(19)9-10(13(14,15)16)17-8-6-4-5-7-18(8)9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQPQRWXZXTFFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=C2N1C=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,1'-Biphenyl]-2-amine, 2',5'-difluoro-](/img/structure/B3291754.png)
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B3291761.png)


![4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}butanoic acid](/img/structure/B3291774.png)
![4-((4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl)amino)benzoic acid](/img/structure/B3291781.png)







![N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxo-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbenzamide](/img/structure/B3291842.png)
